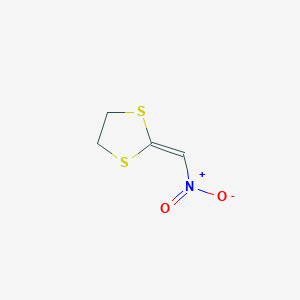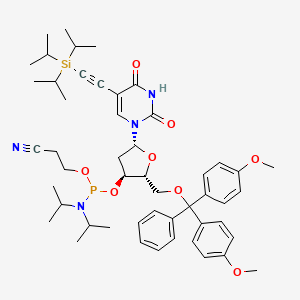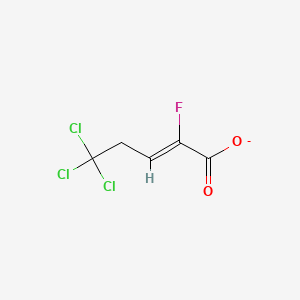
5,5,5-Trichloro-2-fluoro-pent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,5-Trichloro-2-fluoro-pent-2-enoate is an organic compound characterized by the presence of three chlorine atoms and one fluorine atom attached to a pent-2-enoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trichloro-2-fluoro-pent-2-enoate typically involves the reaction of appropriate precursors under controlled conditions One common method involves the chlorination and fluorination of a pent-2-enoate derivative
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are optimized for maximum yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,5-Trichloro-2-fluoro-pent-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms, resulting in different derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.
Applications De Recherche Scientifique
5,5,5-Trichloro-2-fluoro-pent-2-enoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine and fluorine atoms into complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5,5,5-Trichloro-2-fluoro-pent-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of signal transduction, and alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5,5,5-trifluoropent-2-enoate: Similar in structure but contains fluorine atoms instead of chlorine.
5,5,5-Trifluoro-2-pentenoate: Another fluorinated derivative with different reactivity and applications.
Uniqueness
5,5,5-Trichloro-2-fluoro-pent-2-enoate is unique due to the combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired, such as in the synthesis of complex organic molecules or the development of new materials.
Propriétés
Formule moléculaire |
C5H3Cl3FO2- |
|---|---|
Poids moléculaire |
220.43 g/mol |
Nom IUPAC |
(Z)-5,5,5-trichloro-2-fluoropent-2-enoate |
InChI |
InChI=1S/C5H4Cl3FO2/c6-5(7,8)2-1-3(9)4(10)11/h1H,2H2,(H,10,11)/p-1/b3-1- |
Clé InChI |
JZUCBBWSDQIOGY-IWQZZHSRSA-M |
SMILES isomérique |
C(/C=C(/C(=O)[O-])\F)C(Cl)(Cl)Cl |
SMILES canonique |
C(C=C(C(=O)[O-])F)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


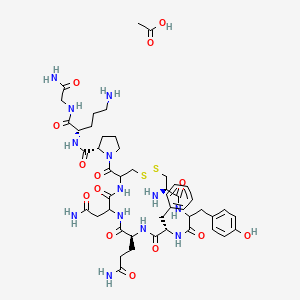
![1-Phosphabicyclo[2.2.2]octane](/img/structure/B14750799.png)
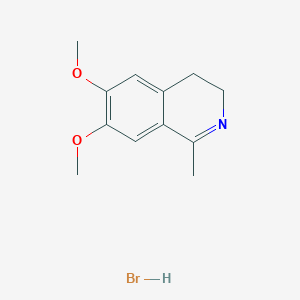
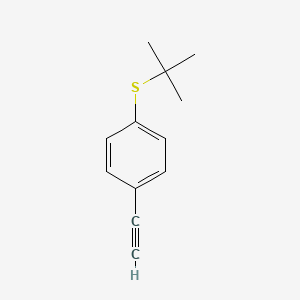

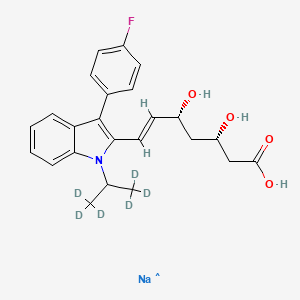

![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)

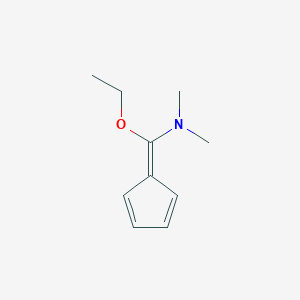

![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
